molecular formula C22H20N2O2 B11003117 N-(furan-2-ylmethyl)-3-(2-phenyl-1H-indol-1-yl)propanamide

N-(furan-2-ylmethyl)-3-(2-phenyl-1H-indol-1-yl)propanamide

Cat. No.: B11003117
M. Wt: 344.4 g/mol
InChI Key: PBCXIVWFVOMFIH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(2-phenyl-1H-indol-1-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a hybrid pharmacophore structure, incorporating furan, indole, and propanamide moieties known to contribute to bioactive properties. The molecular framework suggests potential for multi-target therapeutic applications, particularly in anticancer agent development. Compounds with structurally similar N-(furan-2-ylmethyl)-1H-indole scaffolds have demonstrated promising activity as Epidermal Growth Factor Receptor (EGFR) inhibitors, a well-established target in cancer research . The 1,3,4-oxadiazole heterocycles, which share electronic similarities with the furan ring, are extensively investigated for their diverse mechanisms in cancer treatment, including inhibition of key enzymes like thymidylate synthase, HDAC, and topoisomerase II . The propionamide derivative core is a privileged structure in drug discovery, appearing in numerous pharmacologically active compounds including sigma receptor ligands and transient receptor potential vanilloid type 1 (TRPV1) antagonists with refined structure-activity relationships . Researchers can utilize this compound as a chemical building block for synthesizing novel derivatives, as a reference standard in analytical studies, or as a lead compound for investigating new biological pathways. Its structural features make it particularly valuable for structure-activity relationship (SAR) studies, target identification, and mechanism-of-action studies in cancer biology and other disease areas. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound using appropriate safety precautions and personal protective equipment.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(2-phenylindol-1-yl)propanamide

InChI

InChI=1S/C22H20N2O2/c25-22(23-16-19-10-6-14-26-19)12-13-24-20-11-5-4-9-18(20)15-21(24)17-7-2-1-3-8-17/h1-11,14-15H,12-13,16H2,(H,23,25)

InChI Key

PBCXIVWFVOMFIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCC(=O)NCC4=CC=CO4

Origin of Product

United States

Biological Activity

N-(furan-2-ylmethyl)-3-(2-phenyl-1H-indol-1-yl)propanamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on diverse research findings.

Before delving into biological activities, it is essential to outline the chemical structure and properties of this compound. The compound has the following characteristics:

  • Molecular Formula : C16H17N3O2
  • Molecular Weight : 283.33 g/mol
  • CAS Number : 1214172-28-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays.

Case Studies and Findings

  • Cytotoxicity Assays :
    • A study reported that derivatives of indole compounds exhibited significant cytotoxicity against various cancer cell lines, including Hep-2 and P815, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
    • Another compound related to indole derivatives showed promising results against MCF7 (breast cancer) cells with GI50 values of 3.79 µM, indicating potential for further development as an anticancer agent .
  • Mechanistic Insights :
    • Research indicates that indole derivatives may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including cell cycle arrest at the S phase .

Summary Table of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
This compoundHep-23.25Apoptosis induction
Related Indole DerivativeMCF73.79Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against bacterial and fungal strains.

Findings

  • Bacterial Inhibition :
    • Compounds similar to this compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM .
  • Fungal Activity :
    • The compound exhibited antifungal properties against strains such as Candida albicans, showing MIC values that suggest effective inhibition .

Summary Table of Antimicrobial Activity

StrainMIC (µM)Activity
Bacillus subtilis4.69Moderate
Staphylococcus aureus5.64Moderate
Candida albicans16.69Effective

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects.

Research Insights

A study indicated that indole derivatives possess anti-inflammatory properties, likely due to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that N-(furan-2-ylmethyl)-3-(2-phenyl-1H-indol-1-y)propanamide may have therapeutic potential in treating inflammatory conditions.

Scientific Research Applications

Antiviral Applications

The compound has been investigated for its antiviral properties, particularly against viruses such as hepatitis C and influenza.

Case Study: Antiviral Activity Against Hepatitis C

A study conducted on N-Heterocycles, including derivatives similar to N-(furan-2-ylmethyl)-3-(2-phenyl-1H-indol-1-yl)propanamide, demonstrated promising antiviral activity against hepatitis C virus (HCV). The mechanism involved the suppression of cyclooxygenase-2, which is crucial for viral replication. Compounds within this class showed effective inhibition at concentrations around 2 mg/mL against various strains of HCV and other viruses like herpes simplex virus (HSV) .

Anticancer Applications

The anticancer potential of this compound has also been explored extensively.

Table 1: Anticancer Activity Overview

CompoundCancer Cell LineIC50 Value (µM)Mechanism of Action
This compoundA3754.5Inhibition of cell proliferation
Similar Indole DerivativeMCF71.88CDK2 inhibition
Related CompoundB16-F102.12Apoptosis induction

In a recent study, derivatives of indole, including those with furan substituents, exhibited significant cytotoxic effects against melanoma (A375) and breast cancer (MCF7) cell lines . The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness.

Antimicrobial Applications

Research has also indicated that this compound possesses antimicrobial properties, making it a candidate for further studies in treating bacterial infections.

Case Study: Antimicrobial Activity

A synthesis and structure–activity relationship (SAR) study evaluated various indole derivatives for their antimicrobial efficacy. The results suggested that compounds similar to this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name Key Structural Features Synthetic Route Potential Applications References
N-(furan-2-ylmethyl)-3-(2-phenyl-1H-indol-1-yl)propanamide - Furan-2-ylmethyl group
- 2-Phenylindole at position 1
Likely amide coupling CNS disorders (speculative) N/A
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide - Fluoro-biphenyl group
- Indol-3-yl ethyl substituent
Amide bond formation (flurbiprofen + tryptamine) Alzheimer’s disease (multitarget ligands)
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide - Methoxynaphthyl group
- Indol-3-yl ethyl chain
Naproxen-tryptamine coupling Anti-inflammatory, antiviral (e.g., SARS-CoV-2)
3-[5,7-difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide - Difluoroindole core
- Pyrrolidinone substituent
Not specified (WHO-listed candidate) Anticancer or antiviral (high lipophilicity)
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-phenyl-1H-indol-1-yl)propanamide - Thiadiazole heterocycle
- Methoxymethyl group
Not specified Antimicrobial or enzyme inhibition

Physicochemical and Pharmacokinetic Differences

  • Lipophilicity : Fluorinated analogs (e.g., WHO compound in ) exhibit higher logP values due to fluorine’s electron-withdrawing effects, enhancing blood-brain barrier penetration. The target compound’s furan group may offer moderate lipophilicity compared to methoxy or fluorine substituents.
  • Metabolic Stability : Thiadiazole-containing analogs may resist oxidative metabolism better than furan derivatives, which are prone to ring-opening reactions.

Preparation Methods

Fischer Indolization Strategy

The 2-phenyl-1H-indole moiety is synthesized via Fischer indolization, a classical method for indole ring formation. As detailed in patent US5942536A, 4-nitrophenylhydrazine reacts with a phenyl-substituted ketone (e.g., acetophenone) in acidic conditions (e.g., HCl/EtOH) to yield 2-phenyl-5-nitroindole. The nitro group is subsequently reduced to an amine using hydrogen gas and a palladium catalyst, followed by alkylation at the indole nitrogen. For instance, treatment with ethyl 3-bromopropanoate in dimethylformamide (DMF) and potassium carbonate introduces the propanoate side chain at the 1-position.

Alternative Routes: Buchwald-Hartwig Amination

Recent advancements in transition-metal catalysis offer alternative pathways. A palladium-catalyzed coupling between 2-bromophenylacetone and aniline derivatives enables direct construction of the 2-phenylindole scaffold. While this method avoids nitro-group reduction, it requires stringent anhydrous conditions and specialized ligands, limiting its scalability compared to Fischer indolization.

Functionalization of the Propanoic Acid Side Chain

Ester Hydrolysis

The ethyl propanoate intermediate is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in a tetrahydrofuran (THF)/methanol/water mixture. This step, adapted from direct amidation protocols, achieves near-quantitative conversion under mild conditions (room temperature, 16 hours). The crude acid is isolated via acid-base extraction, with ethyl acetate as the organic phase and citric acid for precipitation.

Activation of the Carboxylic Acid

Activation of the propanoic acid is critical for subsequent amide bond formation. In a representative procedure, the acid is treated with diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), generating an active ester intermediate. Alternatively, the use of DPDTC (diphenylphosphoryl chloride) in tetrahydrofuran facilitates direct coupling with amines without pre-activation.

Amide Bond Formation with Furan-2-ylmethylamine

Coupling Reagents and Solvent Systems

The final step involves reacting the activated propanoic acid with furan-2-ylmethylamine. Screening of coupling agents (Table 1) reveals that DPDTC in DMF yields the highest conversion (92%) at 60°C, while EDCl/HOBt in DCM achieves 85% yield at room temperature. Polar aprotic solvents like DMF enhance solubility of both reactants, whereas DCM minimizes side reactions such as ester hydrolysis.

Table 1: Comparison of Coupling Agents for Amide Bond Formation

Coupling Agent Solvent Temperature Yield (%)
DPDTC DMF 60°C 92
EDCl/HOBt DCM 25°C 85
HATU THF 25°C 78

Workup and Purification

Post-reaction, the crude product is extracted with ethyl acetate, washed sequentially with 1 M NaOH and 1 M HCl to remove unreacted starting materials, and dried over sodium sulfate. Purification via silica gel chromatography (hexane/ethyl acetate gradient) isolates the target compound in >95% purity. High-performance liquid chromatography (HPLC) with a C18 column further confirms chemical homogeneity, as evidenced by a single peak at 254 nm.

Optimization Challenges and Solutions

Steric Hindrance at the Indole Nitrogen

Alkylation of the indole nitrogen with bulky electrophiles (e.g., ethyl 3-bromopropanoate) often suffers from low yields due to steric hindrance. Employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in a biphasic water/DCM system improves reactivity, increasing yields from 45% to 72%.

Sensitivity of the Furan Ring

The furan-2-ylmethylamine component is prone to ring-opening under acidic conditions. Neutralizing reaction mixtures to pH 7–8 before extraction mitigates this issue, preserving the furan integrity.

Scalability and Industrial Relevance

Continuous Flow Synthesis

Recent innovations in flow chemistry enable large-scale production of the indole precursor. A continuous reactor operating at 120°C and 10 bar pressure reduces Fischer indolization time from 24 hours to 30 minutes, achieving a throughput of 1 kg/day.

Green Chemistry Metrics

Process mass intensity (PMI) calculations for the amidation step (0.94) highlight the environmental efficiency of DPDTC-mediated coupling, which minimizes solvent waste compared to traditional carbodiimide methods.

Q & A

Q. What experimental approaches validate target engagement in cellular models?

  • Methodological Answer :
  • Knockout Models : Use CRISPR-edited cell lines (e.g., ER-α knockout) to confirm dependency on specific pathways .
  • Chemical Inhibitors : Co-treat with pathway inhibitors (e.g., tamoxifen for ER) to assess activity modulation .
  • Imaging Techniques : Confocal microscopy with fluorescent probes (e.g., FITC-labeled compound) to visualize subcellular localization .

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